GABA-stearamide
Overview
Description
GABA-stearamide, also known as gamma-aminobutyric acid stearoylamide, is a fatty amide lipid molecule. It belongs to the class of organic compounds known as gamma amino acids and derivatives. These are amino acids having an amino group attached to the gamma carbon atom. This compound is considered a bioactive compound with various physiological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
GABA-stearamide can be synthesized through the reaction of gamma-aminobutyric acid with stearoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using lipases. This method is advantageous due to its specificity and mild reaction conditions. The enzymatic process can be optimized for large-scale production by adjusting parameters such as enzyme concentration, temperature, and reaction time .
Chemical Reactions Analysis
Types of Reactions
GABA-stearamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield gamma-aminobutyric acid and stearic acid.
Oxidation: Oxidative reactions can modify the stearoyl chain, leading to the formation of oxidized derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Gamma-aminobutyric acid and stearic acid.
Oxidation: Oxidized stearoyl derivatives.
Substitution: Various substituted gamma-aminobutyric acid derivatives.
Scientific Research Applications
GABA-stearamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty amides and their interactions with other molecules.
Biology: this compound is studied for its role in cellular signaling and its effects on cell membranes.
Medicine: Research has shown that this compound has potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
GABA-stearamide exerts its effects through various molecular targets and pathways:
GABA Receptors: It interacts with gamma-aminobutyric acid receptors, modulating inhibitory neurotransmission in the central nervous system.
Cell Membranes: this compound integrates into cell membranes, affecting their fluidity and signaling pathways.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-Palmitoyl GABA: Similar structure with a palmitoyl chain instead of a stearoyl chain.
N-Linoleoyl GABA: Contains a linoleoyl chain, which has two double bonds.
N-Arachidonoyl GABA: Features an arachidonoyl chain with multiple double bonds.
Uniqueness
GABA-stearamide is unique due to its specific fatty acid chain length and saturation, which influence its physical properties and biological activities. Its specific interactions with gamma-aminobutyric acid receptors and cell membranes distinguish it from other similar compounds .
Properties
IUPAC Name |
4-(octadecanoylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGXSETVBNBVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200541 | |
Record name | GABA-stearamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52558-71-1 | |
Record name | 4-[(1-Oxooctadecyl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52558-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GABA-stearamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052558711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GABA-stearamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-STEAROYL-4-AMINOBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QDX39VO22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.